molecular formula C9H12Li2N3O8P B15091795 Cytidine 3'-monophosphate lithium salt

Cytidine 3'-monophosphate lithium salt

Cat. No.: B15091795
M. Wt: 335.1 g/mol
InChI Key: KBWHVJZLRVKALW-UHFFFAOYSA-L
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Description

Cytidine 3’-monophosphate lithium salt is a nucleotide derivative that plays a crucial role in various biological processes. It is a ribonucleotide composed of cytidine, a ribose sugar, and a phosphate group. This compound is essential in the synthesis of RNA and is involved in numerous metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cytidine 3’-monophosphate lithium salt typically involves the hydrolysis of cytidine 2’,3’-cyclic monophosphate using RNase. This reaction is inhibited by cytidine 3’-monophosphate and can be dephosphorylated to cytidine by 3’-nucleotidase . Another method involves the use of polyethylene glycol (PEG) support for the phosphorylation of cytidine .

Industrial Production Methods

Industrial production methods for cytidine 3’-monophosphate lithium salt often involve large-scale chemical synthesis using similar hydrolysis and phosphorylation techniques. The use of PEG support can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Cytidine 3’-monophosphate lithium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include RNase for hydrolysis and 3’-nucleotidase for dephosphorylation. Phosphorylation reactions often require phosphorus oxychloride and triethylphosphate .

Major Products

The major products formed from these reactions include cytidine, cytidine diphosphate, and cytidine triphosphate .

Scientific Research Applications

Cytidine 3’-monophosphate lithium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of cytidine 3’-monophosphate lithium salt involves its incorporation into RNA and its role in various metabolic pathways. It acts as a substrate for enzymes involved in nucleotide metabolism, such as RNase and 3’-nucleotidase . The compound can also inhibit certain enzymes, thereby regulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cytidine 3’-monophosphate lithium salt is unique due to its specific role in RNA synthesis and its ability to inhibit certain enzymes involved in nucleotide metabolism. Its lithium salt form enhances its solubility and stability, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H12Li2N3O8P

Molecular Weight

335.1 g/mol

IUPAC Name

dilithium;[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate

InChI

InChI=1S/C9H14N3O8P.2Li/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2

InChI Key

KBWHVJZLRVKALW-UHFFFAOYSA-L

Canonical SMILES

[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)([O-])[O-])O

Origin of Product

United States

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